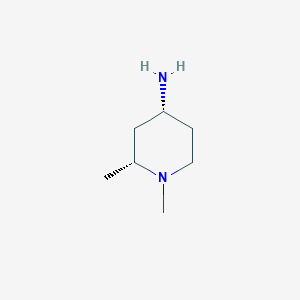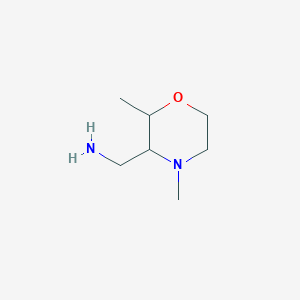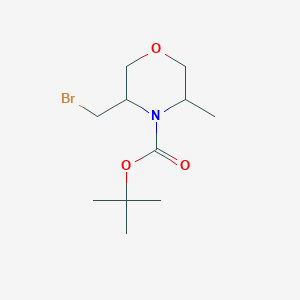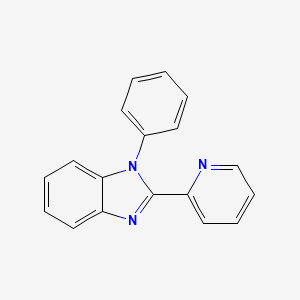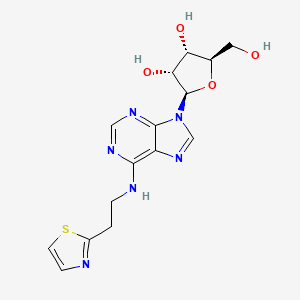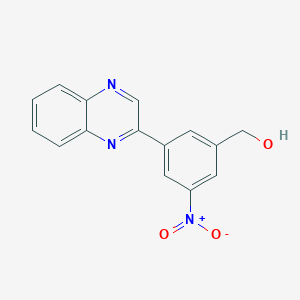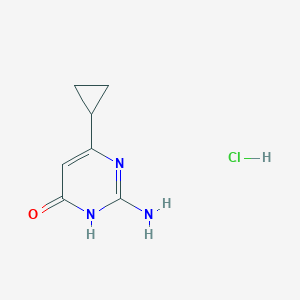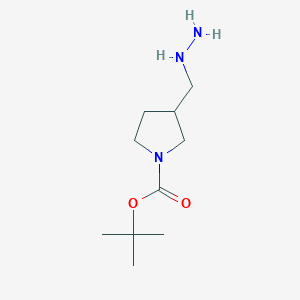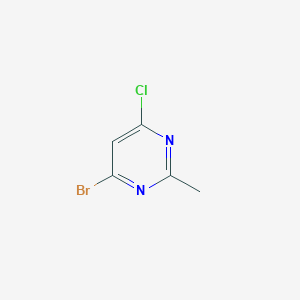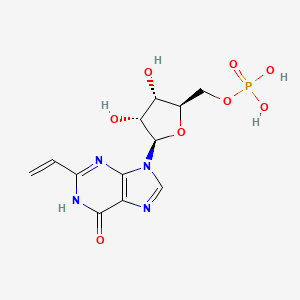
5'-Inosinic acid, 2-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. It is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules such as formamide and glycine. These reactions involve cyclization and condensation steps to form the purine ring system.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reaction at the desired position.
Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar. This is typically achieved using phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is scaled up using optimized reaction conditions and efficient purification techniques. The use of automated synthesis and high-throughput screening methods allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar and the purine base.
Reduction: Reduction reactions can occur at the vinyl group attached to the purine base.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the purine base and ribose sugar.
Reduction Products: Reduced forms of the vinyl group.
Substitution Products: Substituted derivatives at the phosphate group.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex nucleotides and nucleic acids. It is also used in studies of reaction mechanisms and enzyme catalysis.
Biology
In biology, this compound is studied for its role in cellular processes such as DNA replication, transcription, and translation. It is also used in the development of nucleotide analogs for therapeutic applications.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products such as DNA probes, primers, and synthetic genes. It is also used in the manufacture of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA and RNA synthesis, leading to the inhibition of cell proliferation and viral replication. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): A nucleotide with a similar purine base but lacking the hydroxyl group on the ribose sugar.
Guanosine Monophosphate (GMP): A nucleotide with a different purine base (guanine) but similar overall structure.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-vinyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to the presence of the vinyl group on the purine base and the specific stereochemistry of the ribose sugar. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
185378-10-3 |
|---|---|
Molecular Formula |
C12H15N4O8P |
Molecular Weight |
374.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-ethenyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H15N4O8P/c1-2-6-14-10-7(11(19)15-6)13-4-16(10)12-9(18)8(17)5(24-12)3-23-25(20,21)22/h2,4-5,8-9,12,17-18H,1,3H2,(H,14,15,19)(H2,20,21,22)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
GJSWNSHGOOIJLU-JJNLEZRASA-N |
Isomeric SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


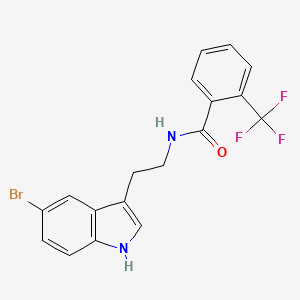
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
